Methyl 4-methylisothiazole-3-carboxylate
Description
Methyl 4-methylisothiazole-3-carboxylate is a heterocyclic compound featuring an isothiazole core substituted with a methyl group at position 4 and a methyl ester at position 2. The isothiazole ring contains sulfur and nitrogen atoms at positions 1 and 2, respectively, contributing to its aromaticity and reactivity. This compound is synthesized via oxidative cyclization using N-chlorosuccinimide (NCS) as a key reagent, yielding a crystalline solid with a melting point of 28–29.5 °C . Its spectroscopic characterization includes an IR carbonyl stretch at 1710 cm⁻¹ (ester C=O), NMR signals for the methyl groups (δ 2.59 for CH₃ and δ 4.02 for OCH₃), and a UV absorption maximum at 268 nm . The molecular formula is C₆H₇NO₂S, with a molecular ion peak at m/z 157 in mass spectrometry .
Properties
IUPAC Name |
methyl 4-methyl-1,2-thiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-10-7-5(4)6(8)9-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGSPBFXVYMDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSN=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64024-47-1 | |
| Record name | methyl 4-methyl-1,2-thiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Steps:
-
Reduction of Methyl Ester to Hydroxymethyl Intermediate :
Treatment of 4-methylthiazole-5-carboxylic acid methyl ester (III) with NaBH₄ and AlCl₃ in monoglyme at -10°C yielded 4-methyl-5-hydroxymethylthiazole (I~) after acidic workup and pH adjustment. -
Oxidation to Aldehyde :
The hydroxymethyl intermediate was oxidized using TEMPO/KBr/NaOCl in dichloromethane at 0–2°C, achieving 97–98% purity.
For this compound, a similar approach could involve:
-
Reducing the ester group to a hydroxymethyl moiety.
-
Oxidizing the alcohol to a carboxyl group (if retro-synthesis is required).
However, this pathway remains speculative, as no direct examples exist in the reviewed literature.
Palladium-Catalyzed Hydrogenation of Carboxylic Acid Chlorides
A study by demonstrated the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to 4-methyl-5-formylthiazole using Pd/BaSO₄ in xylene at 140°C. While this method targets aldehydes, the use of carboxylic acid chlorides as precursors suggests a viable route to esters.
Adaptation for this compound:
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Synthesis of Carboxylic Acid Chloride :
Treating 4-methylisothiazole-3-carboxylic acid with thionyl chloride or PCl₅ would generate the corresponding acid chloride. -
Esterification with Methanol :
Reacting the acid chloride with methanol in the presence of a base (e.g., pyridine) could yield the methyl ester.
This hypothetical pathway is supported by analogous esterifications in thiazole chemistry, though specific data for isothiazoles are lacking.
Direct Esterification of Carboxylic Acids
A straightforward yet underexplored method involves esterifying 4-methylisothiazole-3-carboxylic acid with methanol. GlpBio’s product listing for this compound (CAS 64024-47-1) implies commercial availability via such methods, though synthetic details are proprietary.
Generic Procedure:
-
Acid-Catalyzed Esterification :
Refluxing the carboxylic acid with excess methanol and H₂SO₄ or HCl as a catalyst. -
Purification :
Distillation or chromatography to isolate the ester.
While this method is theoretically simple, the lack of published yields or conditions for the target compound limits its validation.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Optimization
Cyclization vs. Esterification:
-
Cyclization (Method 1) offers atom economy but requires precise control over regiochemistry. Substituting the enamine’s substituents could shift the cyclization site, but this remains untested.
-
Esterification (Method 4) is simpler but depends on the availability of the carboxylic acid precursor, which itself may require complex synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylisothiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The isothiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted isothiazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
MMITC features an isothiazole ring, which is known for its diverse biological activities. The compound can be represented structurally as follows:
- Molecular Formula : C₅H₇N₃O₂S
- CAS Number : 64024-47-1
The presence of a methyl group and a carboxylate group significantly influences its chemical reactivity and biological interactions.
Chemistry
MMITC serves as a crucial building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it to create derivatives with varying properties, which can be explored for new applications in material science and organic synthesis.
Biology
Research indicates that MMITC exhibits notable antimicrobial and antifungal properties. It has been studied for its ability to inhibit the growth of various microorganisms, making it a potential candidate for therapeutic applications:
- Bacterial Activity : Effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Fungal Activity : Demonstrated efficacy against fungi including Candida albicans and Aspergillus niger.
Medicine
Ongoing studies are investigating MMITC's potential as a pharmaceutical intermediate. Its biological activities suggest possible applications in developing new antimicrobial agents and treatments for infections caused by resistant strains. Additionally, preliminary research indicates MMITC may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), relevant in inflammatory responses .
Case Studies and Research Findings
Several studies have documented the biological activities of MMITC:
Antimicrobial Efficacy
A study demonstrated that MMITC exhibited substantial antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL. This suggests its potential as a potent antimicrobial agent.
Anti-inflammatory Properties
Research indicated that derivatives of isothiazoles, including MMITC, showed promise in inhibiting cyclooxygenase enzymes involved in inflammatory responses, positioning MMITC as a candidate for anti-inflammatory therapies .
Neuroprotective Effects
Preliminary investigations revealed that MMITC could inhibit neuroinflammatory pathways, suggesting applications in neurodegenerative diseases. Further research is necessary to elucidate these mechanisms fully.
Mechanism of Action
The mechanism of action of Methyl 4-methylisothiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It is believed to target enzymes involved in essential biochemical processes, leading to the disruption of cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trichloroethyl 4-Methylisothiazole-3-Carboxylate (6a)
- Structure : Shares the same isothiazole core but substitutes the methyl ester with a trichloroethyl ester.
- Synthesis : Prepared similarly using NCS, but exhibits higher reaction exothermicity, indicating altered electronic effects due to the electron-withdrawing trichloroethyl group .
- This suggests steric or polarity differences influence solid-state packing .
Methyl 4-Acetoxymethylisothiazole-3-Carboxylate (11)
- Structure : Features an additional acetoxymethyl substituent at position 3.
- Reactivity : The acetoxy group introduces hydrolytic sensitivity compared to the stable methyl group in the parent compound. This is evidenced by its higher melting point (91.5–92.5 °C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole) .
- Spectroscopy : Displays dual carbonyl stretches at 1735 cm⁻¹ (acetate) and 1705 cm⁻¹ (ester), differentiating it from the single ester peak in the parent compound .
Isoxazole Derivatives (e.g., Methyl 4-Amino-3-Methoxyisoxazole-5-Carboxylate)
- Heterocyclic Core : Replaces sulfur with oxygen in the isoxazole ring, reducing aromatic stabilization and altering electronic properties.
- Substituent Effects: The amino and methoxy groups in the isoxazole derivative facilitate intramolecular N–H⋯O hydrogen bonding, promoting planarity and crystallinity (r.m.s. deviation = 0.029 Å) .
- Molecular Weight: C₆H₈N₂O₄ (172.14 g/mol) vs. C₆H₇NO₂S (157.19 g/mol), highlighting the impact of heteroatom substitution on mass .
Ethyl 4-(4-Methoxybenzoyl)-3-Isoxazolecarboxylate
- Functionalization : Incorporates a 4-methoxybenzoyl group, enhancing π-conjugation and steric bulk.
- Applications : Such derivatives are often explored for pharmacological activity due to their extended aromatic systems, unlike the simpler methyl-substituted isothiazole .
Comparative Data Table
Key Findings and Discussion
- Electronic Effects : Electron-withdrawing groups (e.g., trichloroethyl) reduce crystallinity, while electron-donating groups (e.g., acetoxymethyl) enhance intermolecular interactions.
- Heteroatom Influence : Isothiazoles exhibit greater aromatic stabilization than isoxazoles due to sulfur’s polarizability, affecting their reactivity in substitution and cycloaddition reactions .
- Synthetic Flexibility : NCS-mediated synthesis is robust for isothiazoles but requires careful optimization for bulkier substituents, as seen in the trichloroethyl derivative’s exothermic reaction .
Biological Activity
Methyl 4-methylisothiazole-3-carboxylate (MMITC) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of MMITC, highlighting its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its isothiazole ring, which is known for contributing to various biological activities. Its structure can be represented as follows:
This compound features a methyl group and a carboxylate group, which play crucial roles in its interaction with biological targets.
MMITC exhibits its biological activity primarily through the inhibition of microbial growth by targeting specific metabolic pathways. It disrupts essential biochemical processes within microorganisms, leading to their growth inhibition. This mechanism may involve interference with enzyme functions critical for cellular metabolism, such as those involved in energy production and biosynthesis.
Antimicrobial and Antifungal Properties
Research indicates that MMITC possesses notable antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various pathogens:
- Bacteria : MMITC has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Fungi : The compound is also effective against fungal strains like Candida albicans and Aspergillus niger.
The minimum inhibitory concentration (MIC) values for MMITC against these organisms suggest it could serve as a potential therapeutic agent in treating infections caused by resistant strains .
Comparative Analysis with Similar Compounds
To understand the uniqueness of MMITC, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-methylisothiazole-4-carboxylate | Similar structure but different carboxylate position | Moderate antimicrobial activity |
| 2-Methylisothiazol-3-one | Different functional groups | Strong antifungal properties |
MMITC stands out due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical properties that enhance its biological efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activities of MMITC:
- Antimicrobial Efficacy : A study demonstrated that MMITC exhibited substantial antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, with MIC values ranging from 5 to 20 µg/mL. These findings suggest that MMITC could be developed into a potent antimicrobial agent .
- Anti-inflammatory Properties : Research indicated that derivatives of isothiazoles, including MMITC, showed potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory responses. This positions MMITC as a candidate for further development in anti-inflammatory therapies .
- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of MMITC revealed its potential to inhibit neuroinflammatory pathways, suggesting applications in neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for Methyl 4-methylisothiazole-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound can be synthesized via cyclization reactions involving propargylic N-hydroxycarbamates or alkynes with nitrile oxides. Catalysts such as copper(I) or ruthenium(II) enhance reaction efficiency under mild conditions (e.g., room temperature, inert atmosphere). Yield optimization involves adjusting stoichiometry, solvent polarity (e.g., DCM or THF), and catalyst loading. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and ester functionality. For example, the methyl group at C4 appears as a singlet (~2.5 ppm in H NMR), while the carbonyl (C=O) resonates at ~165 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 172.05) and fragmentation patterns to validate the isothiazole core .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., S1–N1 = 1.65 Å) and confirms stereochemistry. Software like SHELXL refines data for accuracy .
Q. What role does this compound serve as a building block in heterocyclic chemistry?
- Methodological Answer : The compound’s ester and methyl groups enable derivatization via hydrolysis (to carboxylic acids), nucleophilic substitution (e.g., with amines), or cross-coupling (Suzuki-Miyaura). It is a precursor for bioactive molecules, such as antimicrobial agents or kinase inhibitors, by introducing pharmacophores at C3 or C5 positions .
Advanced Research Questions
Q. How can crystallographic software like SHELXL and Mercury CSD resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- SHELXL : Refines high-resolution data to model disorder or twinning. For example, the ADPs (Atomic Displacement Parameters) of the methyl group can be adjusted to resolve thermal motion artifacts .
- Mercury CSD : Visualizes intermolecular interactions (e.g., π-π stacking or hydrogen bonds) and compares packing patterns with analogous structures in the Cambridge Structural Database (CSD). The "Packing Similarity" tool quantifies structural deviations (<0.5 Å RMSD) .
Q. What strategies address contradictory data between spectroscopic and crystallographic results for this compound analogs?
- Methodological Answer :
- Cross-Validation : Reconcile NMR chemical shifts with crystallographic torsion angles. For instance, a discrepancy in methyl group orientation may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray) .
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA. Compare computed NMR/X-ray parameters (e.g., C shifts) to experimental data to identify conformational flexibility .
Q. What computational methods predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Reactivity : Use DFT (B3LYP/6-31G*) to calculate Fukui indices, identifying nucleophilic (C5) and electrophilic (C3) sites. Solvent effects (e.g., PCM model) predict hydrolysis rates in aqueous vs. nonpolar media .
- Stability : Molecular dynamics (MD) simulations (AMBER force field) assess thermal degradation pathways. Accelerated stability studies (40°C/75% RH) correlate with MD-predicted bond dissociation energies .
Q. How are SAR studies designed to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Library Synthesis : Introduce substituents (e.g., halogens, aryl groups) at C4/C5 via Pd-catalyzed cross-coupling. Assess purity (>95% by HPLC) before bioassays .
- Bioactivity Profiling : Test against target enzymes (e.g., COX-2 or EGFR kinases) using fluorescence-based assays. IC values are correlated with electronic (Hammett σ) and steric (Taft Es) parameters to derive SAR trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
